molecular formula C8H7F2NO B1583608 2,2-Difluoro-2-phenylacetamide CAS No. 383-19-7

2,2-Difluoro-2-phenylacetamide

Cat. No.: B1583608
CAS No.: 383-19-7
M. Wt: 171.14 g/mol
InChI Key: QASPDCZPPDUIIE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenylacetamide is an organic compound with the molecular formula C8H7F2NO. It is characterized by the presence of two fluorine atoms and a phenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-phenylacetamide typically involves the reaction of 2,2-difluoroacetyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C6H5NH2+CF2COClC6H5NHCOCF2+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{CF}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCF}_2 + \text{HCl} C6​H5​NH2​+CF2​COCl→C6​H5​NHCOCF2​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-phenylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2,2-Difluoro-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    2,2-Difluoroacetamide: Lacks the phenyl group, resulting in different chemical properties and applications.

    2,2-Difluoro-2-phenylacetic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2,2-Difluoro-2-phenylethylamine: Contains an amine group instead of an amide.

Uniqueness: 2,2-Difluoro-2-phenylacetamide is unique due to the combination of the difluoro and phenyl groups attached to the acetamide moiety. This structure imparts distinct electronic properties and reactivity, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2,2-difluoro-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASPDCZPPDUIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296705
Record name 2,2-difluoro-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-19-7
Record name 383-19-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-difluoro-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluorophenylacetamide
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Synthesis routes and methods I

Procedure details

A solution of the above difluoro-phenyl-acetic acid ethyl ester and NH3 in MeOH (7 M, 10 mL) is heated to 60° C. for 2 h in a pressure tube. The mixture is cooled to room temperature, and concentrated to afford 2,2-difluoro-2-phenyl-acetamide (0.33 g). LCMS: RT=1.7 minutes; MS: 172 (M+H).
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of the title compound of Step (A) (6.00 g; 30 mmol) in 50 ml of EtOH was saturated with anhydrous NH3. An exothermic reaction was observed. After stirring the reaction mixture 60 hr at room temperature, the volatiles were removed in vacuo and the solid residue was taken up in a minimal amount of hot ethyl acetate. A small amount of insoluble material was filtered off and hexane was added to the filtrate until slightly turbid. After cooling to room temperature and standing several hr, the crystals were filtered and dried to afford 4.68 g (91%) of the title compound of this step as a colorless crystalline solid.
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50 mL
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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